REACTION_CXSMILES
|
[Li+].CC([N-]C(C)C)C.[N:9]1[CH:14]=[CH:13][CH:12]=[C:11]([CH3:15])[C:10]=1[CH3:16].C([O:19][CH:20]=[C:21]([C:27](OCC)=O)[C:22]([O:24][CH2:25][CH3:26])=[O:23])C>C1COCC1>[CH3:15][C:11]1[C:10]2[N:9]([C:20](=[O:19])[C:21]([C:22]([O:24][CH2:25][CH3:26])=[O:23])=[CH:27][CH:16]=2)[CH:14]=[CH:13][CH:12]=1 |f:0.1|
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Name
|
|
Quantity
|
64.8 mL
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Type
|
reactant
|
Smiles
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[Li+].CC(C)[N-]C(C)C
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Name
|
|
Quantity
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10.6 mL
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Type
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reactant
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Smiles
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N1=C(C(=CC=C1)C)C
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Name
|
|
Quantity
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200 mL
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Type
|
solvent
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Smiles
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C1CCOC1
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Name
|
|
Quantity
|
62 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
21.7 mL
|
Type
|
reactant
|
Smiles
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C(C)OC=C(C(=O)OCC)C(=O)OCC
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Name
|
|
Quantity
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30 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
|
After stirring the mixture an additional 40 min at −78° C.
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was warmed slowly to rt over 2.5 h
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Duration
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2.5 h
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Type
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CUSTOM
|
Details
|
The resulting solution was quenched with saturated aqueous NH4Cl
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Type
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EXTRACTION
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Details
|
extracted with CH2Cl2 (3×)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined extracts were dried (Na2SO4)
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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DISSOLUTION
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Details
|
The intermediate was dissolved in o-xylene (93 mL)
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Type
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TEMPERATURE
|
Details
|
heated
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Type
|
TEMPERATURE
|
Details
|
to reflux for 16 h
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to rt
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 0-5% MeOH
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=CN2C(C(=CC=C12)C(=O)OCC)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |